(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride synthesis protocol
(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride synthesis protocol
An In-Depth Technical Guide to the Synthesis of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine Hydrochloride
Abstract
(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine is a valuable chiral building block in modern organic and medicinal chemistry. Its pyrrolidine scaffold, derived from the natural amino acid (S)-proline, offers a stereochemically defined framework that is integral to the development of novel therapeutics and chiral catalysts. This technical guide provides a comprehensive protocol for the synthesis, purification, and characterization of its hydrochloride salt. The selected synthetic strategy employs the highly efficient and reliable Eschweiler-Clarke reaction for the N,N-dimethylation of a primary amine precursor. This document is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also the underlying mechanistic principles and practical insights required for successful execution.
Introduction
Chemical Identity and Significance
(S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine, as its hydrochloride salt, is a chiral amine featuring a stereocenter at the C2 position of the pyrrolidine ring.[1] The pyrrolidine ring is a privileged scaffold in drug discovery, and its derivatives are central to numerous biologically active molecules.[2][3] The stereochemical integrity of this compound is critical, as biological systems often exhibit high enantioselectivity, meaning different enantiomers can have vastly different pharmacological effects.[4][5]
This compound and its analogs serve as versatile intermediates and chiral auxiliaries. A chiral auxiliary is a molecular fragment that is temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a specific, desired configuration.[6][7] After the key stereoselective step, the auxiliary can be removed.[8] The inherent chirality of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine, originating from the chiral pool (specifically, L-proline), makes it an excellent starting point for asymmetric synthesis.[9][10]
Overview of Synthetic Strategy
The synthesis of the target compound can be achieved through various routes. However, for efficiency, stereochemical retention, and scalability, a strategy involving the exhaustive methylation of a primary amine precursor is often preferred. The chosen method for this guide is the Eschweiler-Clarke reaction , a classic and robust procedure for the N-methylation of primary and secondary amines.[11][12]
This reductive amination process utilizes formaldehyde as the carbon source for the methyl groups and formic acid as the reducing agent.[13][14] A key advantage of the Eschweiler-Clarke reaction is that it proceeds without the formation of quaternary ammonium salts, stopping cleanly at the tertiary amine stage.[11] Furthermore, the reaction conditions are typically mild enough that chiral centers, such as the one in the starting material, do not racemize.[11]
The overall synthetic workflow is outlined below.
Caption: High-level overview of the synthetic workflow.
Mechanistic Insights: The Eschweiler-Clarke Reaction
Understanding the mechanism of the Eschweiler-Clarke reaction is crucial for optimizing conditions and troubleshooting. The reaction is a type of reductive amination.[15][16]
-
Iminium Ion Formation: The primary amine first reacts with formaldehyde in a nucleophilic addition to form a hemiaminal intermediate. This intermediate then dehydrates to form a methyleneiminium ion.
-
Reductive Methylation (First Methylation): Formic acid serves as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to a secondary amine (N-methylated) and releasing carbon dioxide. This step is irreversible due to the loss of CO₂, driving the reaction forward.[11]
-
Repeat for Second Methylation: The resulting secondary amine is more nucleophilic than the starting primary amine and rapidly reacts with a second equivalent of formaldehyde to form a new, more stable tertiary iminium ion.
-
Final Reduction: A second hydride transfer from another molecule of formic acid reduces this tertiary iminium ion to the final N,N-dimethylated tertiary amine. The reaction stops here because the tertiary amine cannot form another iminium ion.[11][14]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Detailed Experimental Protocol
This protocol details the synthesis starting from commercially available (S)-2-(Aminomethyl)pyrrolidine.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| (S)-2-(Aminomethyl)pyrrolidine | 59983-39-0 | C₅H₁₂N₂ | 100.16 | Chiral starting material |
| Formic Acid (98-100%) | 64-18-6 | CH₂O₂ | 46.03 | Corrosive, use in a fume hood |
| Formaldehyde (37% solution in H₂O) | 50-00-0 | CH₂O | 30.03 | Toxic and carcinogenic, handle with care |
| Hydrochloric Acid (4M in Dioxane) | 7647-01-0 | HCl | 36.46 | Corrosive, handle in a fume hood |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | For basification during work-up |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Drying agent |
| Diethyl Ether (Et₂O) | 60-29-7 | C₄H₁₀O | 74.12 | For precipitation/washing |
Step-by-Step Synthesis Procedure
Step 1: N,N-Dimethylation (Eschweiler-Clarke Reaction)
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-2-(Aminomethyl)pyrrolidine (5.0 g, 49.9 mmol).
-
In a fume hood, carefully add formic acid (98-100%, 11.5 g, 9.4 mL, 250 mmol, ~5 eq.). The addition may be exothermic; cool the flask in an ice bath if necessary.
-
Slowly add formaldehyde solution (37% w/w in H₂O, 10.1 g, 9.3 mL, 125 mmol, ~2.5 eq.) to the stirred mixture.
-
Heat the reaction mixture to 90-100 °C using an oil bath and maintain it at this temperature for 6-8 hours. Vigorous evolution of carbon dioxide will be observed initially.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of DCM:MeOH:NH₄OH 90:9:1 and ninhydrin stain; the starting material will be ninhydrin-positive, while the product will not).
-
After the reaction is complete, cool the mixture to room temperature.
Step 2: Work-up and Isolation of the Free Base
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice.
-
Basify the aqueous solution by slowly adding 50% (w/w) aqueous sodium hydroxide solution until the pH is >12. This step should be performed in an ice bath as it is highly exothermic.
-
Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash them with brine (1 x 30 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine as an oil.
Step 3: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude free base oil in a minimal amount of 2-propanol or ethanol (approx. 20-30 mL).
-
Cool the solution in an ice bath. While stirring, slowly add 4M HCl in dioxane dropwise until the solution is acidic (test with pH paper).
-
A white precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove any non-polar impurities and residual solvent.[17]
-
Dry the resulting white solid under vacuum to a constant weight. Recrystallization from a solvent system like ethanol/diethyl ether can be performed for further purification if necessary.[17][18]
Characterization and Data
The final product should be characterized to confirm its identity, purity, and stereochemical integrity.
Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1152113-36-4 | [1][19] |
| Molecular Formula | C₇H₁₇ClN₂ | [1] |
| Molecular Weight | 164.68 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity (Typical) | >95% | [1] |
| Storage | Store at room temperature, keep dry and cool. | [1] |
Expected Spectroscopic Data
-
¹H NMR: Protons on the pyrrolidine ring, the methylene bridge, and the two N-methyl groups should be visible. The N-methyl groups would typically appear as a singlet around 2.2-2.8 ppm. The pyrrolidine and methylene protons would appear as a series of multiplets in the 1.5-3.5 ppm region.
-
¹³C NMR: Expect seven distinct carbon signals corresponding to the two N-methyl groups, the methylene bridge, and the four carbons of the pyrrolidine ring.
-
Mass Spectrometry (ESI+): The spectrum should show a parent ion peak [M+H]⁺ for the free base at m/z ≈ 129.14.
Safety and Handling
-
Formic Acid: Is highly corrosive and can cause severe burns. Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Formaldehyde: Is a known carcinogen and is toxic upon inhalation and skin contact. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrochloric Acid: Is corrosive. Avoid inhaling vapors and prevent contact with skin and eyes.
-
Work-up: The basification step with concentrated NaOH is highly exothermic and should be performed with caution and adequate cooling to prevent boiling and splashing.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of (S)-N,N-Dimethyl(pyrrolidin-2-yl)methanamine hydrochloride. By leveraging the robust Eschweiler-Clarke reaction, this guide enables the production of the target compound with high yield and retention of stereochemical purity. The detailed step-by-step instructions, coupled with mechanistic insights and safety considerations, equip researchers with the necessary knowledge to successfully synthesize this important chiral building block for applications in pharmaceutical development and asymmetric catalysis.
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